Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate

Description

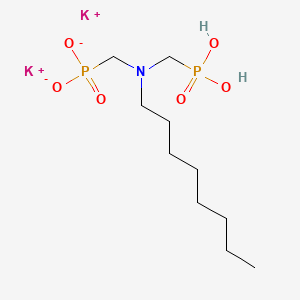

Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate (CAS 94278-04-3) is a nitrogen-containing bisphosphonate derivative with the molecular formula C₁₀H₂₁K₂NO₆P₂ and a molecular weight of 323.3 g/mol . Structurally, it consists of an octyl chain linked via an imino group to two methylene-bisphosphonate moieties, forming a dipotassium salt (Figure 1). This compound belongs to a broader class of alkylimino-bisphosphonates, which are characterized by variations in alkyl chain length (e.g., butyl, hexyl, dodecyl) and counterion type (e.g., potassium, ammonium) .

Bisphosphonates are widely used in osteoporosis and bone metastasis treatment due to their ability to inhibit osteoclast-mediated bone resorption .

Properties

CAS No. |

94230-72-5 |

|---|---|

Molecular Formula |

C10H23K2NO6P2 |

Molecular Weight |

393.44 g/mol |

IUPAC Name |

dipotassium;[octyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C10H25NO6P2.2K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |

InChI Key |

ZQXIVPJLVQBBGA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group. The process can be summarized as follows:

Starting Material: 2,2’-azobis(2-methylpropionitrile)

Reagent: Hydrochloric acid

Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent the decomposition of the intermediate products.

Product: 2,2’-azobis(2-methylpropionamidine) dihydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of hydrochloric acid to a solution of 2,2’-azobis(2-methylpropionitrile) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionamidine) dihydrochloride primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Decomposition: The decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is typically carried out at elevated temperatures (around 60-70°C) in the presence of a solvent such as water or ethanol.

Oxidation: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride are free radicals, which can further react with monomers to form polymers. In oxidation and reduction reactions, the products depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-azobis(2-methylpropionamidine) dihydrochloride has a wide range of applications in scientific research, including:

Polymer Chemistry: It is extensively used as a free radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.

Biology: The compound is used in the study of free radical biology and oxidative stress. It serves as a source of free radicals in experiments investigating the effects of oxidative stress on biological systems.

Medicine: In medical research, 2,2’-azobis(2-methylpropionamidine) dihydrochloride is used to study the mechanisms of free radical-induced damage and the development of antioxidant therapies.

Industry: The compound is employed in the production of plastics, adhesives, and coatings. Its role as a polymerization initiator makes it valuable in the manufacturing of various industrial products.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals through thermal decomposition. The compound decomposes to form two amidine radicals, which can initiate polymerization reactions by reacting with monomers. The free radicals generated can also interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Alkyl Chain Length Variation

The alkylimino group’s chain length significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Findings :

Counterion Variations

Counterions influence solubility and bioavailability. Examples include:

Key Findings :

- Dipotassium salts exhibit moderate solubility, while tetrapotassium forms (e.g., CAS 94230-74-7) are more water-soluble, favoring intravenous administration .

- Ammonium salts (e.g., CAS 84696-97-9) may be preferable for oral formulations due to faster absorption .

Functional Comparison with Clinically Used Bisphosphonates

Mechanism of Action

Like zoledronic acid and alendronate, dipotassium ((octylimino)bis(methylene))bisphosphonate likely inhibits farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway . However, its octylimino group may alter binding affinity compared to nitrogen-containing bisphosphonates (e.g., pamidronate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.